molecular formula C11H12BrNO3S B14915161 2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid

Cat. No.: B14915161
M. Wt: 318.19 g/mol
InChI Key: BGZKJKROCSJTBC-UHFFFAOYSA-N
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Description

2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is a synthetic organic compound characterized by the presence of a bromo-substituted phenyl ring, an amino group, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid typically involves multi-step organic reactions. One common approach is to start with 4-bromo-2-methylaniline, which undergoes acylation to form the corresponding amide. This intermediate is then subjected to a thiolation reaction to introduce the thioacetic acid group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo group and the thioacetic acid moiety allows the compound to form covalent bonds with target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)acetic acid
  • 2-(4-Bromo-2-methylphenyl)aminoacetic acid
  • 2-(4-Bromo-2-methylphenyl)thioacetic acid

Uniqueness

2-((2-((4-Bromo-2-methylphenyl)amino)-2-oxoethyl)thio)acetic acid is unique due to the combination of functional groups it possesses. The presence of both an amino group and a thioacetic acid moiety allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C11H12BrNO3S/c1-7-4-8(12)2-3-9(7)13-10(14)5-17-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)

InChI Key

BGZKJKROCSJTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSCC(=O)O

Origin of Product

United States

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